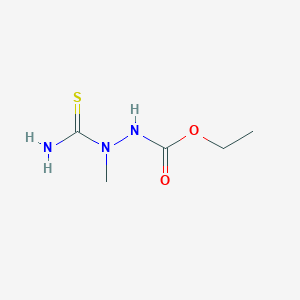
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is a complex organic compound that features a naphthalene ring, a morpholinoethyl group, and a tetrahydrofurfuryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- typically involves multiple steps, starting with the preparation of the naphthaleneethanethiol core. This is followed by the introduction of the morpholinoethyl and tetrahydrofurfuryl groups through a series of substitution and addition reactions. Common reagents used in these reactions include halogenated naphthalene derivatives, morpholine, and tetrahydrofuran. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic ring and other functional groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the aromatic ring or other parts of the molecule.
Scientific Research Applications
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- exerts its effects is largely dependent on its interaction with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The morpholinoethyl and tetrahydrofurfuryl groups may also contribute to the compound’s binding affinity and specificity for certain targets. Pathways involved in these interactions include redox signaling, enzyme inhibition, and modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as 1-naphthol and 2-naphthylamine share the naphthalene core but differ in their functional groups.
Thiols: Compounds like ethanethiol and benzenethiol contain the thiol group but lack the complex substituents found in 1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)-.
Morpholine derivatives: Compounds such as morpholine and N-methylmorpholine share the morpholine ring but differ in their overall structure.
Uniqueness
1-Naphthaleneethanethiol, S-(2-morpholinoethyl)-beta-(tetrahydrofurfuryl)- is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the naphthalene ring, thiol group, morpholinoethyl group, and tetrahydrofurfuryl group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
47539-72-0 |
|---|---|
Molecular Formula |
C23H31NO2S |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
4-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]morpholine |
InChI |
InChI=1S/C23H31NO2S/c1-2-8-22-19(5-1)6-3-9-23(22)20(17-21-7-4-13-26-21)18-27-16-12-24-10-14-25-15-11-24/h1-3,5-6,8-9,20-21H,4,7,10-18H2 |
InChI Key |
QXDSXSBUSHRGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(CSCCN2CCOCC2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


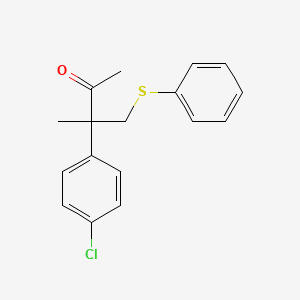
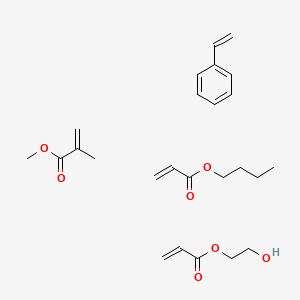
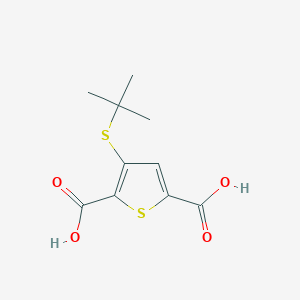
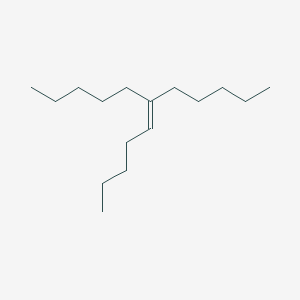
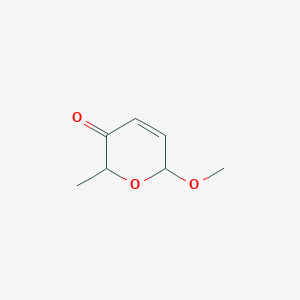
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
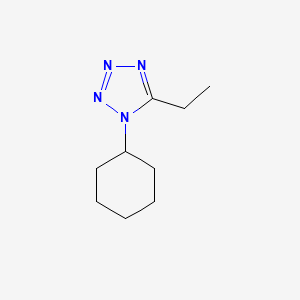

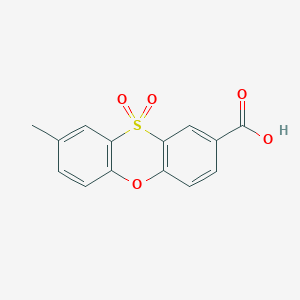
![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
